ACETALDEHYDE-1-D1

Description

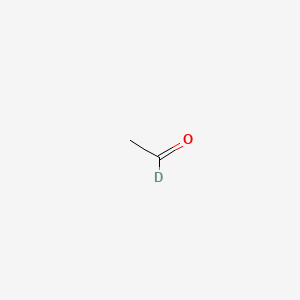

Structure

3D Structure

Properties

IUPAC Name |

1-deuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194148 | |

| Record name | (1-2H1)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-13-8 | |

| Record name | Acetaldehyde-1-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-2H1)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-2H1)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-2H1]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Acetaldehyde-1-d1

This guide provides a comprehensive overview of the physical and spectroscopic properties of Acetaldehyde-1-d1 (CH₃CDO), a deuterated isotopologue of acetaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its use in experimental settings. The inclusion of deuterium at the aldehydic position offers a powerful tool for mechanistic studies, metabolic tracing, and kinetic isotope effect investigations.

Core Physicochemical Properties

This compound is a colorless, highly volatile liquid with a characteristic pungent, fruity odor, similar to its non-deuterated counterpart.[1][2][3] Its low boiling point necessitates careful handling and storage at refrigerated temperatures to prevent evaporation and potential polymerization.[4][5]

Below is a summary of its key physical properties. The slight increase in molecular weight due to the deuterium atom has a minimal effect on most bulk physical properties compared to standard acetaldehyde.

| Property | Value | Source(s) |

| CAS Number | 4122-13-8 | [4][6][7] |

| Molecular Formula | C₂H₃DO | [6] |

| Molecular Weight | 45.06 g/mol | [6] |

| Boiling Point | 18.6 °C at 760 mmHg | [5][6] |

| Melting Point | approx. -123.5 °C | [3][8]* |

| Density | 0.748 - 0.765 g/cm³ | [5][6]** |

| Solubility | Miscible with water, ethanol, ether, and benzene | [1][2] |

| Storage Temperature | 0–6 °C | [4][5] |

*Value is for non-deuterated acetaldehyde and is expected to be very similar. **The range in reported density values likely reflects measurements taken at different temperatures.

Spectroscopic Characterization: A Self-Validating System

The primary utility of this compound lies in its distinct spectroscopic signature, which allows researchers to track the molecule and probe chemical environments without ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most direct confirmation of successful deuteration at the aldehydic position.

-

¹H NMR Spectroscopy: In a standard ¹H NMR spectrum of acetaldehyde, the aldehydic proton appears as a quartet (due to coupling with the three methyl protons) at approximately 9.8 ppm, while the methyl protons appear as a doublet at around 2.2 ppm.[9] For this compound, the spectrum is simplified dramatically:

-

The quartet at ~9.8 ppm is absent, confirming the D substitution.

-

The methyl proton signal collapses from a doublet into a sharp singlet at ~2.2 ppm because it is no longer coupled to the adjacent aldehydic proton. This singlet should integrate to 3 protons. The absence of coupling is the key diagnostic feature.

-

-

¹³C NMR Spectroscopy: The ¹³C spectrum will show two primary signals. The methyl carbon will appear around 31 ppm. The carbonyl carbon (C=O), normally found around 200 ppm, will exhibit a lower intensity and may appear as a triplet due to coupling with the deuterium atom (which has a spin I=1).

Infrared (IR) Spectroscopy

Vibrational spectroscopy is highly sensitive to isotopic substitution. The substitution of hydrogen with the heavier deuterium atom results in a predictable shift of the corresponding stretching frequency to a lower wavenumber.

-

Key Diagnostic Peak: The most significant change in the IR spectrum is the disappearance of the characteristic aldehydic C-H stretch, which typically appears as a pair of bands between 2700 and 2900 cm⁻¹.

-

Emergence of C-D Stretch: This is replaced by a new, strong C-D stretching band at a significantly lower frequency, expected around 2100-2200 cm⁻¹ . This shift is a direct consequence of the increased reduced mass of the C-D bond and serves as an unequivocal marker for deuteration.[10][11] Other vibrational modes associated with the aldehydic group will also be shifted, though less dramatically.[12]

Mass Spectrometry (MS)

Mass spectrometry provides a clear indication of the incorporation of the deuterium atom through the mass of the molecular ion.

-

Molecular Ion Peak (M⁺): For non-deuterated acetaldehyde, the molecular ion peak appears at an m/z of 44.[13] For this compound, the molecular ion peak is shifted to m/z = 45 , confirming the presence of one deuterium atom.[5][6]

-

Fragmentation Pattern: The fragmentation pattern will also be altered. Key fragments for acetaldehyde include [CHO]⁺ (m/z 29) and [CH₃]⁺ (m/z 15).[14] For this compound, the corresponding fragments would be:

-

[CDO]⁺ at m/z = 30 (loss of a methyl radical).

-

[CH₃CO]⁺ at m/z = 43 (loss of a deuterium radical), though loss of a proton from the methyl group to give [C₂H₂DO]⁺ at m/z 44 is also possible.

-

[CH₃]⁺ at m/z = 15 (loss of the deuterated formyl radical).

-

The logical relationship between these spectroscopic techniques provides a self-validating system for confirming the identity and purity of the isotopically labeled compound.

Caption: Spectroscopic validation workflow for this compound.

Synthesis and Purification Protocol

The synthesis of this compound requires the introduction of a deuterium atom at the formyl position. A common and effective strategy involves the oxidation of a deuterated alcohol precursor, such as Ethanol-1,1-d₂.[15] Alternative modern methods involve direct hydrogen-deuterium exchange on the aldehyde using organocatalysts.[16][17]

Experimental Protocol: Oxidation of Ethanol-1,1-d₂

This protocol describes a laboratory-scale synthesis via oxidation. Causality: The choice of an oxidizing agent that is mild enough to prevent over-oxidation to acetic acid is critical. A common method involves a pyridinium chlorochromate (PCC) oxidation.

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., dry nitrogen), add pyridinium chlorochromate (PCC, ~1.5 equivalents) to a flask containing dichloromethane (DCM) as the solvent. The inert atmosphere is crucial to prevent the oxidation of the aldehyde by air.

-

Precursor Addition: Slowly add Ethanol-1,1-d₂ (1 equivalent) dissolved in DCM to the PCC suspension while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Due to the extreme volatility of this compound (B.P. 18.6 °C), purification is performed by careful, low-temperature fractional distillation. The receiving flask must be cooled significantly (e.g., in a dry ice/acetone bath) to efficiently collect the product.

Caption: General synthesis workflow for this compound.

Handling, Storage, and Safety

-

Volatility and Flammability: this compound is extremely flammable and has a very low boiling point. All handling should be performed in a well-ventilated fume hood, away from ignition sources.

-

Storage: The compound must be stored in a tightly sealed container at refrigerated temperatures (0-6 °C) to minimize evaporation.[4][5] For long-term storage, flame-sealing in an ampoule under an inert atmosphere is recommended.

-

Peroxide Formation: Like many aldehydes, it can slowly oxidize in the presence of air to form unstable peroxides. Containers should be flushed with nitrogen or argon before sealing.

-

Polymerization: Traces of acid or base can catalyze polymerization into paraldehyde or metaldehyde. Ensure all glassware is clean and neutral.

References

-

Takahashi, D., & Takeda, Y. (2022). Recent Progress in the Synthesis of Deuterated Aldehyde. Bulletin of the Chemical Society of Japan, 95(9), 1361-1373. Retrieved from [Link]

-

Taylor, H. S., & Morikawa, K. (1935). SYNTHESIS OF DEUTERO—ACETALDEHYDE. Journal of the American Chemical Society, 57(11), 2440-2440. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177, Acetaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). Retrieved from [Link]

-

Cossee, P., & Schachtschneider, J. H. (1966). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Journal of Chemistry, 44(1), 9-22. Retrieved from [Link]

-

ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Retrieved from [Link]

-

PCC Group. (2024, June 14). Acetaldehyde - properties, characteristics and health effects. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Retrieved from [Link]

-

LookChem. (n.d.). This compound|4122-13-8. Retrieved from [Link]

-

Tech Launch Arizona. (2019, November 6). Methods for Practical Synthesis of Deuterated Aldehydes. Retrieved from [Link]

-

YouTube. (2021, September 2). NMR spectrum of acetaldehyde | NMR spectroscopy. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetaldehyde. Retrieved from [Link]

-

SCIEX. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetaldehyde - NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000990). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra for acetaldehyde. Retrieved from [Link]

-

Chemsrc. (2025, September 5). (1-2H)Acetaldehyde | CAS#:4122-13-8. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, August 17). Acetaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of deuterated aldehydes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetaldehyde IR spectrum. Retrieved from [Link]

-

VPL. (n.d.). Acetaldehyde (CH3CHO). Retrieved from [Link]

- Google Patents. (n.d.). WO2021045879A1 - Synthesis of deuterated aldehydes.

-

ResearchGate. (n.d.). Mass spectra of acetaldehyde thermal decomposition with varying.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethanal. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Using Mass Spectrometry to Detect Ethanol and Acetaldehyde Emissions.... Retrieved from [Link]

Sources

- 1. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]

- 3. dcceew.gov.au [dcceew.gov.au]

- 4. This compound CAS#: 4122-13-8 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (1-2H)Acetaldehyde | CAS#:4122-13-8 | Chemsrc [chemsrc.com]

- 8. ACETALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Acetaldehyde [webbook.nist.gov]

- 14. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

Natural abundance of deuterium in acetaldehyde.

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural abundance of stable isotopes provides a powerful intrinsic fingerprint for tracing the origin, formation pathways, and metabolic fate of chemical compounds. Among these, the deuterium (²H or D) content of acetaldehyde (CH₃CHO), a pivotal molecule in industrial chemistry, biological systems, and flavor science, offers profound insights. This guide provides a comprehensive technical overview of the principles, analytical methodologies, and applications related to the natural deuterium abundance in acetaldehyde. We delve into the significant isotopic differentiation between natural and synthetic acetaldehyde, detail the instrumental workflows for its quantification, and explore the underlying physicochemical principles, such as kinetic isotope effects, that govern this variation. The applications discussed herein are of direct relevance to professionals in quality control, mechanistic chemistry, and pharmaceutical development, providing a framework for leveraging deuterium analysis to solve complex scientific challenges.

Foundational Principles: Deuterium Isotopes and δD Notation

Hydrogen, the most abundant element, exists primarily as protium (¹H). Its stable, heavier isotope, deuterium (²H), containing one proton and one neutron, is found in trace amounts. On Earth, the natural abundance of deuterium is approximately 0.0156%, meaning about 1 in every 6420 hydrogen atoms is deuterium[1][2].

Due to the significant relative mass difference between ¹H and ²H (a 100% increase), chemical and physical processes can lead to isotopic fractionation, where the D/H ratio of a product becomes different from that of its precursor. This fractionation is the basis of using deuterium abundance as a tracer.

To report these subtle variations accurately, deuterium abundance is expressed using the delta (δ) notation in parts per thousand (‰ or "per mil") relative to an international standard, Vienna Standard Mean Ocean Water (VSMOW).

δD (‰) = [ ( (D/H)sample / (D/H)VSMOW ) - 1 ] × 1000

A positive δD value indicates that the sample is enriched in deuterium relative to VSMOW, while a negative value signifies depletion.

The Isotopic Signature: Natural vs. Synthetic Acetaldehyde

A primary application of deuterium analysis in acetaldehyde is for authenticity verification. Acetaldehyde sourced from natural origins (e.g., fruit fermentation, botanical extracts) exhibits a markedly different δD signature compared to that produced synthetically from fossil fuel precursors (e.g., oxidation of ethylene).

Natural biosynthetic pathways, particularly those involving enzymatic reactions, often exhibit significant kinetic isotope effects (KIEs) that discriminate against the heavier deuterium isotope. This typically results in natural products being depleted in deuterium (more negative δD values) compared to the source water and substrates. Conversely, industrial synthetic routes often involve different reaction conditions and catalysts, leading to less fractionation or different fractionation patterns.

A comparative study highlighted this distinct difference, providing a clear basis for distinguishing between the two sources.[3]

| Acetaldehyde Source | Mean δD Value (‰ vs. VSMOW) |

| Natural (Botanical) | -202‰ |

| Synthetic (Fossil Fuel Derived) | -76‰ |

| Table 1: Comparative δD values for natural and synthetic acetaldehyde. Data sourced from a study on flavor components, demonstrating the significant isotopic difference used for authentication.[3] |

This substantial difference of over 120‰ serves as a robust marker for identifying the adulteration of natural flavorings with cheaper synthetic acetaldehyde.[3]

Analytical Methodologies for δD Determination

Quantifying the natural deuterium abundance in acetaldehyde requires high-precision analytical techniques capable of measuring small variations in isotope ratios.

Isotope Ratio Mass Spectrometry (IRMS)

The gold standard for bulk δD analysis is Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS). This technique provides a precise overall δD value for the entire molecule.

Causality in the IRMS Workflow: The core principle is the conversion of the organically bound hydrogen in acetaldehyde into a simple, analyzable gas (H₂). The mass spectrometer is highly optimized for measuring the mass-to-charge ratios of simple gases (m/z 2 for H₂ and 3 for HD) with extreme precision, which would be impossible with the intact, complex analyte.

Experimental Protocol: Bulk δD Analysis of Acetaldehyde by GC-C/P-IRMS

-

Sample Preparation:

-

Dilute the acetaldehyde sample in an appropriate solvent to a working concentration suitable for GC injection (typically in the ppm range).

-

Prepare calibration standards and quality control samples using laboratory reference materials with known δD values, traceable to international standards like VSMOW. This ensures the trustworthiness and accuracy of the measurement run.

-

-

Gas Chromatographic Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into a Gas Chromatograph (GC).

-

The GC separates the acetaldehyde from the solvent and any other volatile impurities. The choice of column and temperature program is critical to ensure baseline separation of the analyte of interest.

-

-

Analyte Conversion (Combustion or Pyrolysis):

-

The purified acetaldehyde eluting from the GC is directed into a high-temperature reactor.

-

For Combustion: The reactor is an oxidation furnace (e.g., packed with copper oxide at ~950°C) that combusts the acetaldehyde to CO₂ and H₂O. The water is then passed through a reduction furnace (e.g., chromium filings at ~850°C) to produce H₂ gas.

-

For Pyrolysis (TC/EA): The reactor is a glassy carbon tube (heated to ~1450°C) that pyrolyzes the molecule, quantitatively converting all organically bound hydrogen into H₂ gas in a single step. This is often the preferred method for hydrogen isotope analysis.

-

-

Reference Gas Introduction:

-

The IRMS instrument's software injects pulses of a calibrated H₂ reference gas with a known δD value into the mass spectrometer before and after the sample peak. This continuous calibration corrects for instrument drift during the analysis, forming a self-validating system.

-

-

Isotope Ratio Measurement:

-

The sample-derived H₂ gas enters the ion source of the mass spectrometer, where it is ionized.

-

A magnetic field separates the ion beams based on their mass-to-charge ratio (m/z).

-

Simultaneous Faraday cup detectors measure the ion beam intensities for m/z 2 (¹H¹H) and m/z 3 (¹H²H or D¹H).

-

-

Data Processing:

-

The software calculates the D/H ratio of the sample gas relative to the reference gas.

-

Using the known value of the reference gas and applying a multi-point calibration curve generated from the standards, the final δD value of the acetaldehyde sample on the VSMOW scale is determined.

-

Site-Specific Isotopic Analysis by NMR Spectroscopy

While IRMS provides a bulk isotopic signature, Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance (SNIF-NMR) can determine the deuterium distribution within the acetaldehyde molecule, i.e., at the methyl (-CH₃) versus the aldehydic (-CHO) positions. This provides a much deeper level of insight into the reaction mechanisms that formed the molecule. The technique relies on acquiring a quantitative ²H NMR spectrum in a high-field spectrometer, which can resolve the signals from the different hydrogen positions.

The Root Cause of Variation: Kinetic Isotope Effects (KIE)

The observed differences in δD values are primarily governed by the deuterium kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond[4]. Consequently, reactions involving the cleavage of a C-H bond proceed faster than the equivalent cleavage of a C-D bond.

kH / kD > 1

In biological systems, enzymes that catalyze the formation or conversion of acetaldehyde can exhibit large KIEs. For example, in the oxidation of ethanol to acetaldehyde by alcohol dehydrogenase, the cleavage of the C-H bond at the carbinol position is a rate-determining step. This leads to the product (acetaldehyde) being isotopically lighter (more negative δD) than the substrate (ethanol). Industrial syntheses may have different or non-existent KIEs, preserving an isotopic signature closer to the fossil fuel source material.

Applications in Drug Development and Research

The principles of natural deuterium abundance and KIEs have significant implications for the pharmaceutical industry.

-

Elucidation of Metabolism: Understanding how enzymes metabolize compounds is crucial. The enzyme aldehyde oxidase (AO), for instance, is critical in the biotransformation of many drugs.[4] Studying the natural KIEs associated with enzymes like AO and acetaldehyde dehydrogenase can provide insight into metabolic pathways.

-

Pharmacokinetic (PK) Modification: The KIE is the foundational principle behind deuterated drugs. By strategically replacing a hydrogen atom with a deuterium atom at a known site of metabolic attack (a "soft spot"), the rate of metabolic cleavage of that bond can be slowed.[4] This can lead to:

-

Increased drug exposure (higher AUC and Cmax).

-

Reduced formation of toxic or unwanted metabolites.

-

Improved overall pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[4]

-

-

Internal Standards: Deuterated compounds, such as acetaldehyde-d₄, serve as ideal internal standards for quantitative mass spectrometry assays.[5][6] They co-elute with the non-deuterated analyte but are distinguished by their mass, allowing for precise correction of matrix effects and instrument variability.

Conclusion

The natural abundance of deuterium in acetaldehyde is not a random variable but a rich source of information dictated by the compound's origin and history. The significant and reliable difference in δD values between natural and synthetic acetaldehyde provides a robust tool for authenticity testing in the flavor and fragrance industry. The analytical workflows, centered on high-precision IRMS, are well-established and validated. For drug development professionals and researchers, the underlying principles of isotopic fractionation and the kinetic isotope effect are not merely academic; they are actively leveraged to elucidate metabolic pathways and to design next-generation therapeutics with enhanced pharmacokinetic properties. Understanding and applying deuterium analysis unlocks a deeper layer of chemical and biological insight.

References

-

Title: Determination of Synthetic Components in Flavors by Deuterium/ Hydrogen Isotopic Ratios Source: American Chemical Society URL: [Link]

-

Title: The solvent deuterium isotope effect on the hydroxide-ion-catalyzed conversion of acetaldehyde to its enolate ion Source: Canadian Science Publishing URL: [Link]

-

Title: Deuterium Source: Wikipedia URL: [Link]

-

Title: Deuterium Isotope Effects in the Bromine Oxidation of Ethanol and of Acetaldehyde Source: Journal of the American Chemical Society URL: [Link]

-

Title: Deuteronation and aging Source: PubMed URL: [Link]

-

Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery (via PMC) URL: [Link]

Sources

Spectroscopic characterization of ACETALDEHYDE-1-D1 (NMR, MS, IR).

An In-Depth Technical Guide to the Spectroscopic Characterization of Acetaldehyde-1-d1

Introduction

This compound (CH₃CDO) is a deuterated isotopologue of acetaldehyde, a pivotal molecule in organic chemistry and various biological processes. The strategic replacement of the aldehydic proton with a deuterium atom makes it an invaluable tool for researchers. It serves as a tracer in mechanistic studies, allowing scientists to follow the fate of specific atoms through complex reaction pathways, and as a standard in analytical chemistry.[1] Accurate confirmation of its isotopic purity and structural integrity is paramount, a task for which a multi-modal spectroscopic approach is essential. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures that define this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information, confirming the presence and connectivity of its atoms. Isotopic labeling with deuterium significantly alters the ¹H NMR spectrum compared to its non-deuterated counterpart, offering a clear confirmation of successful synthesis.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve ~5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Acetaldehyde is volatile (boiling point ~20°C), so samples should be prepared in a cold environment and sealed promptly.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the chemical shifts of the analyte.

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. Typical parameters on a 300-500 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simple yet highly informative. In stark contrast to standard acetaldehyde, where the aldehydic proton (CHO) appears as a quartet and the methyl protons (CH₃) as a doublet, the deuteration leads to a significant simplification.

-

Methyl Protons (CH₃-) : These three equivalent protons are adjacent to the carbonyl carbon, which is bonded to deuterium. Since deuterium (²H) has a spin I=1, it can cause splitting, but the coupling constant (J-coupling) between ¹H and ²H is much smaller than ¹H-¹H coupling. Often, this results in a broadened singlet or a very finely split multiplet that is not well-resolved. For practical purposes, this signal is observed as a sharp singlet.

-

Aldehydic Deuteron (-CDO) : The deuterium nucleus is NMR active but is not observed in a standard ¹H NMR experiment. Its presence is confirmed by the absence of the characteristic aldehydic proton signal around 9.8 ppm.[3]

The key diagnostic feature is the collapse of the methyl group's signal from a doublet (in CH₃CHO) to a singlet (in CH₃CDO) and the complete disappearance of the downfield aldehydic proton signal.[4]

Table 1: ¹H NMR Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Methyl Protons (CH₃) | ~2.20 | Singlet | 3H |

| Aldehydic Proton (CHO) | N/A (Replaced by D) | N/A | N/A |

Data referenced from typical values for acetaldehyde.[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

-

Methyl Carbon (CH₃-) : This carbon appears upfield, shielded by the electron-donating alkyl group.

-

Carbonyl Carbon (-CDO) : This carbon is significantly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom, causing it to resonate far downfield.[6] The substitution of H with D can cause a small upfield shift (isotopic shift) for the carbonyl carbon, but the overall chemical shift remains in the characteristic aldehyde/ketone region.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ) ppm |

| Methyl Carbon (CH₃) | ~31 |

| Carbonyl Carbon (CDO) | ~200 |

Data referenced from typical values for acetaldehyde.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive evidence of its elemental composition and structure. For this compound, Electron Ionization (EI) is a common technique.

Experimental Protocol: EI-MS

-

Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer's ion source, typically via a gas chromatography (GC) inlet or a direct insertion probe.

-

Ionization : Bombard the gaseous molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation : The molecular ion, containing excess energy, undergoes fragmentation into smaller, characteristic charged ions and neutral radicals.

-

Detection : The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Interpretation of the Mass Spectrum

The molecular weight of this compound (C₂H₃DO) is 45.06 g/mol , one mass unit higher than that of acetaldehyde (CH₃CHO, 44.05 g/mol ).

-

Molecular Ion (M⁺•) : A peak will be observed at m/z = 45 , corresponding to the intact ionized molecule [CH₃CDO]⁺•.

-

α-Cleavage : This is a dominant fragmentation pathway for aldehydes.[3][10][11]

-

Loss of a Deuteron (•D) : Cleavage of the C-D bond results in an acylium ion at m/z = 44 ([CH₃CO]⁺). Studies have shown that the C-D bond is stronger and less likely to break upon electron impact than a C-H bond.[12] Therefore, the intensity of this M-1 (mass) peak is expected to be lower than the corresponding M-1 peak in non-deuterated acetaldehyde.

-

Loss of a Methyl Radical (•CH₃) : Cleavage of the C-C bond yields a formyl-d1 cation at m/z = 30 ([CDO]⁺). This peak is highly diagnostic for the location of the deuterium label.

-

-

Other Fragments : A peak at m/z = 15 corresponding to the methyl cation ([CH₃]⁺) may also be observed.

Table 3: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 45 | [CH₃CDO]⁺• | Molecular Ion (M⁺•) |

| 44 | [CH₃CO]⁺ | α-Cleavage: M⁺• - •D |

| 30 | [CDO]⁺ | α-Cleavage: M⁺• - •CH₃ |

| 15 | [CH₃]⁺ | C-C Cleavage |

Fragmentation patterns derived from principles of mass spectrometry for aldehydes.[13][14][15]

Visualization of Fragmentation

Caption: Primary EI-MS fragmentation pathways of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, making IR a powerful tool for functional group identification. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in vibrational frequencies.[16][17]

Experimental Protocol: Gas-Phase IR

-

Sample Cell : Introduce a small amount of this compound vapor into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Background Spectrum : Record a spectrum of the empty (or N₂-filled) gas cell. This will be subtracted from the sample spectrum to remove background signals (e.g., from CO₂ and H₂O in the atmosphere).

-

Sample Spectrum : Record the IR spectrum of the sample.

-

Data Processing : Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The most significant change in the IR spectrum of CH₃CDO compared to CH₃CHO is the shift of the aldehydic C-H stretching vibration to a lower frequency (wavenumber) due to the increased mass of deuterium (the "isotope effect").[18]

-

C-D Stretch (Aldehydic) : The characteristic aldehydic C-H stretch in acetaldehyde appears around 2700-2800 cm⁻¹.[3] In this compound, this is replaced by a C-D stretch , which is observed at a significantly lower frequency, typically around ~2100-2200 cm⁻¹ . This is the most definitive IR feature confirming deuteration at the aldehyde position.[19][20]

-

C=O Stretch (Carbonyl) : The strong carbonyl stretch is one of the most prominent peaks in the spectrum. It is observed around ~1730-1750 cm⁻¹ .[21][22] Deuteration at the adjacent carbon has a minimal effect on this frequency.

-

C-H Stretches (Methyl) : The symmetric and asymmetric C-H stretching vibrations of the methyl group are observed in the 2900-3000 cm⁻¹ region.[23][24]

-

Other Vibrations : C-H bending and rocking vibrations for the methyl group, as well as C-C stretching, appear in the fingerprint region (<1500 cm⁻¹).

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Methyl) | 2900 - 3000 | Medium |

| C-D Stretch (Aldehydic) | ~2150 | Medium |

| C=O Stretch (Carbonyl) | ~1740 | Strong |

| C-H Bends (Methyl) | ~1350 - 1450 | Medium |

Data compiled from studies on the vibrational spectra of acetaldehyde and its deuterated analogues.[19][20][24]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the evidence is corroborative and conclusive:

-

¹H NMR confirms the absence of the aldehydic proton and shows the methyl protons as a singlet.

-

¹³C NMR confirms the presence of two distinct carbon environments: a methyl and a carbonyl carbon.

-

Mass Spectrometry confirms the correct molecular weight (M⁺• at m/z 45) and shows a characteristic fragmentation pattern, including the diagnostic [CDO]⁺ fragment at m/z 30.

-

IR Spectroscopy provides definitive proof of deuteration at the carbonyl carbon through the presence of a C-D stretch (~2150 cm⁻¹) and the absence of the corresponding aldehydic C-H stretch.

Together, these techniques provide an unambiguous structural confirmation and an assessment of isotopic enrichment for this compound, ensuring its suitability for high-stakes research and development applications.

References

-

JoVE. NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

MacCarthy, P. (1985). Infrared spectroscopy of deuterated compounds: An undergraduate experiment. Journal of Chemical Education, 62(7), 633. [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Chemistry Skool. [Link]

-

Coudert, L. H., et al. (2019). Astrophysical detections and databases for the mono deuterated species of acetaldehyde CH2DCOH and CH3COD. Astronomy & Astrophysics, 631, A109. [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

-

Yakub G. et al. (2012). MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central. [Link]

-

MacCarthy, P. (1985). Infrared spectroscopy of deuterated compounds: An undergraduate experiment. American Chemical Society. [Link]

-

Baulch, D. L., et al. (1994). Vacuum-ultraviolet absorption spectrum of acetaldehyde, CH3CHO, and the related deuterides CH3CDO and CD3CDO. Journal of the Chemical Society, Faraday Transactions, 90(3), 437-444. [Link]

-

Dalton, F., Hill, R. D., & Meakins, G. D. (1960). 590. The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OMe and NMe Groups. Journal of the Chemical Society (Resumed), 2927-2929. [Link]

-

Manigand, C., et al. (2023). Millimetre and sub-millimetre spectroscopy of doubly deuterated acetaldehyde (CHD2CHO) and first detection towards IRAS 16293-2422. arXiv preprint arXiv:2301.06315. [Link]

-

Dibeler, V. H., & Mohler, F. L. (1948). Mass Spectrometric Study of a Mixture of Deuterated Acetaldehydes. J. Chem. Phys., 16, 1073. [Link]

-

Manigand, C., et al. (2023). Millimetre and sub-millimetre spectroscopy of doubly deuterated acetaldehyde (CHD2CHO) and first detection towards IRAS 16293-2422. Astronomy & Astrophysics, 671, A10. [Link]

-

Reznickova, A., et al. (2016). Investigating surfaces by infrared spectroscopy combined with hydrogen-deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. [Link]

-

Evans, J. C., & Bernstein, H. J. (1956). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Journal of Chemistry, 34(8), 1037-1047. [Link]

-

D'Souza, R., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9265-9316. [Link]

-

Cerno Bioscience. Isotope Labeling. [Link]

-

Zhang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR+ 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Annual review of biophysics and biomolecular structure, 27(1), 357-406. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990). [Link]

-

Evans, J. C., & Bernstein, H. J. (1956). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. ResearchGate. [Link]

-

Burrows, A. (2013). The effect of deuteration on an infrared spectrum. YouTube. [Link]

-

Evans, J. C., & Bernstein, H. J. (1956). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Science Publishing. [Link]

-

Pacific Northwest National Laboratory. Acetaldehyde (CH3CHO) - VPL. [Link]

-

National Institute of Standards and Technology. Acetaldehyde - IR Spectrum. NIST WebBook. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). [Link]

-

National Center for Biotechnology Information. Acetaldehyde - 1H NMR Spectra. PubChem. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethanal fragmentation pattern. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000990). [Link]

-

Zhang, Y., et al. (2019). 1 H NMR spectra for acetaldehyde. ResearchGate. [Link]

-

Diederich, P., et al. (2022). Quantification of acetaldehyde over time 1D-¹H spectrum showing the... ResearchGate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. Acetaldehyde - Mass spectrum (electron ionization). NIST WebBook. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College. [Link]

-

Learning Science. (2021). NMR spectrum of acetaldehyde. YouTube. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethanal analysis of chemical shifts. [Link]

-

Chi, Y., et al. (2018). MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones. ResearchGate. [Link]

Sources

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Acetaldehyde(75-07-0) 13C NMR [m.chemicalbook.com]

- 9. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.11.4 [people.whitman.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 22. Acetaldehyde [webbook.nist.gov]

- 23. 590. The infrared spectra of deuterium compounds. Part I. The C–H stretching bands of OMe and NMe groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

Health and safety considerations for handling ACETALDEHYDE-1-D1.

An In-Depth Technical Guide

Health and Safety Considerations for Handling Acetaldehyde-1-d1

Abstract

This compound (ethanal-1-d1) is a deuterated isotopologue of acetaldehyde used by researchers, particularly in mechanistic studies and as an internal standard in mass spectrometry-based analyses. While the incorporation of a deuterium atom can alter metabolic pathways due to the kinetic isotope effect, it does not fundamentally change the acute chemical hazards of the molecule.[1] The health and safety profile of this compound is therefore governed by the well-documented and significant hazards of acetaldehyde. This guide provides a comprehensive overview of these hazards and outlines the necessary safety protocols for its handling, storage, and disposal in a research and development setting. It is imperative that all personnel handling this compound are thoroughly familiar with its properties and the control measures required to mitigate risk.

Hazard Identification and Physicochemical Profile

Acetaldehyde is a highly volatile, extremely flammable, and reactive compound that poses significant health risks.[2][3] It is classified as a possible human carcinogen (IARC Group 2B) and is suspected of causing genetic defects.[2][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Due to its high volatility and low boiling point, a hazardous atmosphere can form rapidly in poorly ventilated areas.

The key physicochemical and toxicological properties are summarized below. The properties for this compound are expected to be very similar to its non-deuterated counterpart.

| Property | Acetaldehyde | This compound | Source(s) |

| Chemical Formula | C₂H₄O | C₂H₃DO | [6][7] |

| CAS Number | 75-07-0 | 4122-13-8 | [6][7] |

| Molecular Weight | 44.05 g/mol | 45.06 g/mol | [6][7] |

| Appearance | Colorless liquid or gas | Colorless liquid or gas | [6] |

| Odor | Pungent, fruity | Pungent, fruity | [6][8] |

| Boiling Point | 20.2 °C (68.4 °F) | 18.6 °C (65.5 °F) | [7][9] |

| Flash Point | -38 °C (-36 °F) | ~ -38 °C (-36 °F) (estimated) | [3][6] |

| Vapor Pressure | 740 mmHg @ 20 °C | Not available | [5] |

| Flammability Limits | 4.0% - 60.0% by volume in air | 4.0% - 60.0% (estimated) | [5] |

| OSHA PEL | 200 ppm (360 mg/m³) TWA | 200 ppm (360 mg/m³) TWA | [5][10] |

| ACGIH TLV | 25 ppm (Ceiling) | 25 ppm (Ceiling) | [10] |

| Carcinogenicity | IARC Group 2B; Suspected carcinogen | Suspected carcinogen | [2] |

Key Hazards:

-

Extreme Flammability: Acetaldehyde is a Class IA flammable liquid with a very low flash point and wide explosive limits.[3][11] Its vapors are heavier than air and can travel considerable distances to an ignition source and flash back.[3][12]

-

Carcinogenicity & Mutagenicity: The International Agency for Research on Cancer (IARC) has classified acetaldehyde as a possible human carcinogen (Group 2B).[2] It is also suspected of causing genetic defects.[4][10] All work should be conducted with the assumption that it is a carcinogen.[3]

-

Acute Toxicity & Irritation: Inhalation can cause severe irritation of the respiratory tract, coughing, and chest tightness.[2][10] High concentrations can lead to central nervous system depression, dizziness, and pulmonary edema, which may be delayed.[3][13] It is a severe eye irritant and can cause skin irritation.[2][11]

-

Reactivity & Peroxide Formation: Acetaldehyde can undergo hazardous polymerization.[13] Critically, upon prolonged exposure to air, it can form unstable and explosive peroxides.[3][6] This reaction is accelerated by heat and light.

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to eliminate or reduce hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are the primary and most critical line of defense.

-

Chemical Fume Hood: All operations involving the handling of this compound, including dilutions and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[14]

-

Ventilation: Use local and general ventilation systems that are explosion-proof.[4] Ventilation should be sufficient to keep airborne concentrations below established exposure limits.

-

Ignition Source Control: All sources of ignition—open flames, sparks, hot surfaces, and static electricity—must be strictly eliminated from the handling area.[10][15] Use only explosion-proof electrical equipment (lighting, refrigerators, stir plates).[4][14]

-

Grounding and Bonding: Metal containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[3][4]

Administrative Controls

These are the work practices and procedures that reduce exposure.

-

Designated Areas: Establish designated work areas for handling this compound. These areas must be clearly marked with signs indicating the presence of a carcinogen and flammable liquid.[14]

-

Training: All personnel must receive documented training on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the specific SOPs for its use and emergency procedures.[16]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14][17] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must not be used as a substitute for engineering and administrative controls.

| Equipment | Specification | Rationale |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][14] | Protects skin from contact and absorption. Check manufacturer's breakthrough times. |

| Body Protection | Flame-resistant/retardant lab coat, fully buttoned.[14] | Provides protection against splashes and potential flash fires. |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[4][14] | Protects against splashes and irritating vapors. |

| Footwear | Full-length pants and closed-toe shoes.[14] | Prevents skin exposure on the lower legs and feet. |

| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls fail, during a large spill, or if PELs are exceeded.[5][14] | A full-face respirator with an organic vapor cartridge is often recommended.[14] Use must be in accordance with a formal respiratory protection program. |

Standard Operating Protocols

Protocol for Safe Handling and Dispensing

-

Preparation: Before starting, ensure the fume hood is operational, the work area is clear, and all necessary equipment, including PPE and spill cleanup materials, is readily available.[14]

-

Don PPE: Put on all required PPE as specified in the table above.

-

Grounding: If transferring from a metal container, ensure the container and receiving vessel are properly grounded and bonded.[4]

-

Dispensing: Work deep within the fume hood. Use only non-sparking tools for opening and closing containers.[3][4] Dispense the minimum quantity required for the experiment.

-

Sealing: Keep containers tightly closed when not in use to prevent the release of flammable vapors and potential peroxide formation.[10][11]

-

Cleanup: After dispensing, decontaminate any surfaces and equipment. Remove PPE and wash hands thoroughly.[14]

Protocol for Storage

-

Location: Store this compound in a dedicated, approved flammable liquids storage cabinet.[18]

-

Temperature: Store in a cool, well-ventilated place, away from heat and direct sunlight.[4][15] Refrigerated storage in an explosion-proof or lab-safe unit is recommended.[18][19]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[5][13]

-

Peroxide Formation: Label the container with the date received and the date opened.[18] Due to the risk of forming explosive peroxides, test for their presence before distillation or if the material has been stored for an extended period (e.g., >12 months after opening).[20]

Emergency Procedures

A detailed emergency response plan must be in place and all personnel must be trained on its execution.

Caption: A stepwise workflow for responding to an this compound spill.

First Aid Measures

Immediate action is critical in the event of exposure.[2]

-

Inhalation: Immediately move the affected person to fresh air.[14] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[3][14]

-

Skin Contact: Immediately remove all contaminated clothing.[21] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[3][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: DO NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.[21]

References

- A Complete Guide to Acetaldehyde Safety & Risk Management. (n.d.). CloudSDS.

- Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Western Carolina University.

- Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. (2019). Centers for Disease Control and Prevention.

- Acetaldehyde | CH3CHO | CID 177. (n.d.).

- Occupational exposure limits for acetaldehyde... (2021). PubMed.

- Safety Data Sheet: Acetaldehyde. (n.d.). Carl ROTH.

- Acetaldehyde. (n.d.). Wikipedia.

- Occupational exposure limits for acetaldehyde... (2021).

- This compound. (n.d.). Guidechem.

- Acetaldehyde - Report. (n.d.). CAMEO Chemicals, NOAA.

- ACETALDEHYDE. (n.d.).

- Acetaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Acetaldehyde - Safety Data Sheet. (2024). Agilent Technologies, Inc.

- Acetaldehyde - Emergency and Continuous Exposure Guidance Levels. (n.d.).

- Acetaldehyde - properties, characteristics and health effects. (2024). PCC Group.

- SAFETY D

- SAFETY DATA SHEET - Acetaldehyde. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Acetaldehyde. (2016). DC Fine Chemicals.

- Acetaldehyde. (2022).

- ACETALDEHYDE. (n.d.). CAMEO Chemicals.

- Acetaldehyde solution 20-30%. (n.d.). SD Fine-Chem.

- Acetaldehyde SDS (Safety D

- This compound CAS#: 4122-13-8. (n.d.). ChemicalBook.

- Safety Data Sheet - Acetaldehyde. (2015). Fisher Scientific.

- Acetaldehyde as a Toxic Air Contaminant. (1993).

- Acetaldehyde-d4. (n.d.). Sigma-Aldrich.

- ALDEHYDES, N.O.S. (n.d.). CAMEO Chemicals, NOAA.

- Toxicity of Acetaldehyde. (2019). ChemicalBook.

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- Acetaldehyde-D₄ (D, 99%). (n.d.).

- Chemical Handling and Storage. (n.d.). University of Toronto Scarborough.

- The Importance of Safety Protocols for Handling Vol

- Chemical Safety. (n.d.).

- Acetaldehyde. (n.d.).

- Laboratory Safety: Working Safely with Chemicals. (2025).

- Deutero-acetaldehyde (Acetaldehyde-d4). (n.d.). Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]

- 3. nj.gov [nj.gov]

- 4. carlroth.com [carlroth.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]

- 6. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]

- 9. sanei.or.jp [sanei.or.jp]

- 10. agilent.com [agilent.com]

- 11. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. Acetaldehyde - DCCEEW [dcceew.gov.au]

- 14. wcu.edu [wcu.edu]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. needle.tube [needle.tube]

- 17. chem.tamu.edu [chem.tamu.edu]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

- 19. isotope.com [isotope.com]

- 20. fishersci.com [fishersci.com]

- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Chemical Reactivity of Acetaldehyde-1-d1: A Mechanistic and Practical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle structural modification that can induce profound changes in the chemical reactivity and metabolic fate of a molecule. This technical guide provides a detailed examination of the chemical reactivity of Acetaldehyde-1-d1 (CH₃CDO) as compared to its non-deuterated counterpart, acetaldehyde (CH₃CHO). Moving beyond a simple recitation of facts, we delve into the quantum mechanical origins of the kinetic isotope effect (KIE) and explore its manifestation in key reaction classes, including oxidation, enolization, and nucleophilic additions. This guide synthesizes theoretical principles with practical experimental design, offering field-proven insights for researchers in organic synthesis, mechanistic chemistry, and pharmaceutical development. We will explore the causality behind experimental choices for elucidating these differences and provide actionable protocols for their investigation.

The Foundation: Understanding the Kinetic Isotope Effect (KIE)

The differential reactivity between CH₃CHO and CH₃CDO is rooted in the Kinetic Isotope Effect (KIE) , a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts.[1][] The origin of the primary KIE lies in the quantum mechanical concept of zero-point vibrational energy (ZPVE).

A chemical bond is not static; it vibrates at a quantized ground-state energy level, the ZPVE. The frequency of this vibration is mass-dependent; the heavier deuterium atom in a C-D bond leads to a lower vibrational frequency compared to the C-H bond. Consequently, the ZPVE of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and requiring more energy to be broken.[3]

If the cleavage of this C-H/C-D bond is the rate-determining step of a reaction, the higher activation energy required to break the C-D bond will result in a significantly slower reaction rate for the deuterated compound.[4] This is referred to as a "normal" primary KIE, where the ratio of rate constants, kH/kD, is greater than 1.

Caption: Potential energy diagram illustrating the origin of the primary KIE.

Spectroscopic Differentiation

Before assessing reactivity, it is crucial to confirm isotopic substitution. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a primary tool for this purpose. Due to the increased reduced mass of the C-D oscillator compared to the C-H oscillator, the C-D stretching vibration in this compound appears at a significantly lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch in acetaldehyde (around 2700-2800 cm⁻¹). Detailed vibrational assignments for both CH₃CHO and CH₃CDO have been established, providing a clear spectroscopic fingerprint for each isotopologue.[5][6][7]

Comparative Reactivity Analysis

The impact of substituting the aldehydic proton with deuterium varies dramatically depending on the reaction mechanism.

Oxidation Reactions: A Classic Case of Primary KIE

The oxidation of an aldehyde to a carboxylic acid is a cornerstone reaction in organic chemistry.[8][9] Critically, the mechanism of many oxidation pathways involves the cleavage of the aldehydic C-H bond in the rate-determining step.[10]

For example, in the gas-phase reaction of acetaldehyde with the hydroxyl radical (•OH), a key atmospheric and combustion reaction, H-atom abstraction can occur from either the methyl (CH₃) or the aldehydic (CHO) group. Studies have shown that at lower to moderate temperatures (≤600 K), abstraction from the aldehydic group is the dominant pathway.[11] Consequently, a significant primary kinetic isotope effect is observed when comparing the reaction rates of CH₃CHO and CH₃CDO.[11]

| Temperature (K) | k(CH₃CHO + OH) (cm³ molecule⁻¹ s⁻¹) | k(CH₃CDO + OH) (cm³ molecule⁻¹ s⁻¹) | KIE (kH/kD) |

| 297 | (1.45 ± 0.09) x 10⁻¹¹ | (0.83 ± 0.05) x 10⁻¹¹ | 1.75 ± 0.14 |

| 383 | (1.27 ± 0.07) x 10⁻¹¹ | (0.86 ± 0.05) x 10⁻¹¹ | 1.48 ± 0.11 |

| 600 | (1.25 ± 0.05) x 10⁻¹¹ | (1.04 ± 0.05) x 10⁻¹¹ | 1.20 ± 0.07 |

| Data synthesized from Taylor, P. H., Yamada, T., & Marshall, P. (2006).[11] |

This data clearly demonstrates that the C-H bond is broken more readily than the C-D bond, with the effect diminishing at higher temperatures where other reaction pathways, such as abstraction from the methyl group, become more competitive.[11]

Caption: Generalized mechanism for acetaldehyde oxidation.

Enolization and Aldol Reactions: The Importance of Isotopic Position

In contrast to oxidation, base- or acid-catalyzed enolization involves the removal of a proton from the α-carbon (the methyl group), not the aldehydic carbon.[12] The equilibrium for simple aldehydes like acetaldehyde lies far to the carbonyl side.[13]

Base-Catalyzed Enolization: CH₃CHO + B⁻ ⇌ [CH₂CHO]⁻ (Enolate) + BH

Since the aldehydic C-D bond in CH₃CDO remains intact during this process, no primary KIE is expected for the rate of enolate formation . The reactivity in this step should be nearly identical to that of CH₃CHO.

In the subsequent Aldol addition reaction , the formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule.[14][15]

[CH₂CHO]⁻ + CH₃CDO → CH₃CD(O⁻)CH₂CHO

Again, the aldehydic C-D bond is not broken in this step. Therefore, any observed KIE would be a much smaller secondary isotope effect, reflecting subtle changes in hybridization or steric environment at the carbonyl carbon during the transition state, rather than bond cleavage. Studies focusing on the KIE of aldol condensation often use α-deuterated species (e.g., CD₃CHO) to probe the enolization step, which would show a primary KIE.[16] The choice of CH₃CDO specifically isolates the reactivity of the aldehydic position.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, such as the formation of cyanohydrins or the reaction with Grignard reagents, a nucleophile attacks the carbonyl carbon.[17] The aldehydic C-H/C-D bond is not broken. As with the aldol addition, any observed KIE will be secondary and small (typically kH/kD = 0.9 to 1.2). These secondary effects can still provide valuable mechanistic information about the structure of the transition state but do not represent the significant rate retardation seen in primary KIEs.

Practical Implications in Drug Development

The principles elucidated by comparing CH₃CHO and CH₃CDO have profound implications in medicinal chemistry and drug development.[18] One of the primary routes of drug metabolism is oxidation, often mediated by cytochrome P450 enzymes. If a drug's metabolic weak point, or "soft spot," is a C-H bond that is cleaved in a rate-determining step, replacing that hydrogen with deuterium can significantly slow down its metabolism.[19]

This "deuterium switch" can:

-

Improve Pharmacokinetics: Increase the drug's half-life, leading to lower or less frequent dosing.[19]

-

Enhance Safety: Reduce the formation of potentially toxic or reactive metabolites.

-

Increase Efficacy: Maintain therapeutic concentrations of the active drug for longer periods.[]

The FDA's approval of deutetrabenazine, a deuterated version of tetrabenazine, validates this strategy.[20] The deuterium substitution at key metabolic sites slows its breakdown, leading to a more favorable pharmacokinetic profile. Understanding the KIE of simple molecules like acetaldehyde provides the fundamental rationale for these advanced drug design strategies.

Experimental Design for KIE Determination

To ensure trustworthiness and accuracy, a competitive experiment is the preferred method for determining the KIE, as it minimizes variations in temperature, concentration, and other experimental conditions.

Protocol: Determining the KIE of Acetaldehyde Oxidation via Competition

This protocol provides a self-validating system by analyzing the relative consumption of the two isotopologues from a single reaction mixture.

Objective: To determine the kH/kD for the oxidation of acetaldehyde by measuring the change in the relative abundance of CH₃CHO and CH₃CDO.

Materials:

-

Acetaldehyde (CH₃CHO), high purity

-

This compound (CH₃CDO), high isotopic purity

-

Anhydrous solvent (e.g., dichloromethane or benzene)

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or CrO₃)

-

Internal standard for quantification (e.g., mesitylene)

-

Quenching agent (e.g., isopropanol)

-

Apparatus for inert atmosphere reaction (Schlenk line)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or ¹H NMR Spectrometer

Procedure:

-

Preparation: Under an inert atmosphere (e.g., Argon), prepare a stock solution in the anhydrous solvent containing accurately weighed amounts of CH₃CHO, CH₃CDO, and the internal standard. An equimolar ratio of the two acetaldehyde isotopologues is ideal.

-

Initial Analysis (t=0): Withdraw an aliquot from the stock solution, quench it immediately with a small amount of isopropanol, and analyze it by GC-MS or ¹H NMR. This establishes the precise starting ratio of [CH₃CHO]/[CH₃CDO].

-

Reaction Initiation: Cool the remaining stock solution to the desired temperature (e.g., 0 °C). Add a sub-stoichiometric amount of the oxidizing agent (e.g., 0.2 equivalents) to ensure the reaction does not go to completion. The choice of a limiting amount of oxidant is critical for the competitive method.

-

Reaction Monitoring: Allow the reaction to proceed for a set period. The extent of conversion should ideally be between 20% and 80% to ensure measurable changes without exhausting the limiting reactant.

-

Quenching: After the desired time, rapidly quench the reaction by adding an excess of a reducing agent like isopropanol to consume any remaining oxidant.

-

Final Analysis (t=f): Analyze the quenched reaction mixture by the same method used for the initial analysis to determine the final ratio of [CH₃CHO]/[CH₃CDO].

-

Calculation: The KIE (kH/kD) can be calculated using the following equation, derived from the principles of competitive kinetics:

kH/kD = ln([H]f / [H]₀) / ln([D]f / [D]₀)

Where:

-

[H]₀ and [D]₀ are the initial concentrations (or relative abundances) of CH₃CHO and CH₃CDO.

-

[H]f and [D]f are the final concentrations of CH₃CHO and CH₃CDO.

-

Caption: Experimental workflow for KIE determination via a competition experiment.

Conclusion

The substitution of a single hydrogen atom with deuterium in acetaldehyde creates a powerful tool for mechanistic investigation. In reactions where the aldehydic C-H bond is broken in the rate-determining step, such as certain oxidations, this compound reacts significantly slower, exhibiting a large primary kinetic isotope effect. Conversely, in reactions where this bond remains intact, such as α-deprotonation for enolization or nucleophilic additions to the carbonyl, the reactivity difference is negligible or manifests only as a minor secondary KIE. These fundamental principles not only allow chemists to elucidate complex reaction mechanisms but also provide the scientific rationale for the design of next-generation pharmaceuticals with improved metabolic stability and enhanced therapeutic profiles.

References

-

Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]

-

Cossee, P., & Schachtschneider, J. H. (1966). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Canadian Journal of Chemistry, 44(1), 9-24. Retrieved from [Link]

-

Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 945-954. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

-

Taylor, P. H., Yamada, T., & Marshall, P. (2006). The Reaction of OH with Acetaldehyde and Deuterated Acetaldehyde: Further Insight into the Reaction Mechanism at both Low and Elevated Temperatures. International Journal of Chemical Kinetics, 38(8), 489-495. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

-

ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

AK Lectures. (n.d.). Equilibria of Carbonyl-Enol Formation. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

-

Illinois Experts. (n.d.). Aldol condensation among acetaldehyde and ethanol reactants on TiO2: Experimental evidence for the kinetically relevant nucleophilic attack of enolates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetaldehyde (ethanal). Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2023). Kinetic Isotope Effect. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF ACETALDEHYDE AND ACETALDEHYDE-d1. Retrieved from [Link]

- Google Patents. (n.d.). US4356328A - Process for the preparation of acetaldehyde.

-

designer-drug.com. (n.d.). Synthesis of Acetaldehyde and Paraldehyde. Retrieved from [Link]

-

YouTube. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]

-

YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

-

SciSpace. (1987). Electron-impact spectroscopy of acetaldehyde. Retrieved from [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

OSTI.GOV. (n.d.). *Aldol Condensation and Esterification over Ti-Substituted BEA Zeolite: Mechanisms and Effects of Pore Hydrophobicity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Why is a C–D bond stronger than a C–H bond?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

PubMed. (1994). Studies of the oxidation of ethanol to acetaldehyde by oxyhemoglobin using fluorigenic high-performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of acetaldehyde over time 1D-¹H spectrum showing the.... Retrieved from [Link]

-

YouTube. (2023). Preparation of Acetaldehyde|Ch#12|Aldehydes and Ketones|Lec#5. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone?. Retrieved from [Link]

-

Compound Interest. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Retrieved from [Link]

-

YouTube. (2023). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxidation state. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. baranlab.org [baranlab.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Oxidation state - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. aklectures.com [aklectures.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. adichemistry.com [adichemistry.com]

- 16. osti.gov [osti.gov]

- 17. ncert.nic.in [ncert.nic.in]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Indispensable Isotope: A Historical and Technical Guide to Deuterated Acetaldehyde in Scientific Research

Introduction: Beyond a Simple Molecule

First isolated in 1774 by Carl Wilhelm Scheele, acetaldehyde (CH₃CHO) is a ubiquitous and reactive organic compound.[1] It serves as a key intermediate in various industrial processes, including the production of perfumes, polyester resins, and dyes.[1][2] In the biological realm, it is a pivotal, albeit toxic, intermediate in the metabolism of ethanol.[3][4] The strategic replacement of one or more of its hydrogen atoms with deuterium, a stable isotope of hydrogen, gives rise to deuterated acetaldehyde. This seemingly subtle isotopic substitution unlocks a powerful toolkit for researchers across diverse scientific disciplines. Deuterium-labeled compounds have become essential research tools, and deuterated aldehydes, in particular, serve as valuable starting materials for the synthesis of a wide array of labeled molecules.[5]

This technical guide provides a comprehensive historical overview and in-depth analysis of the scientific applications of deuterated acetaldehyde. We will explore its synthesis, its critical role in elucidating reaction mechanisms through the kinetic isotope effect, its indispensable function as an internal standard in analytical chemistry, and its utility in unraveling complex metabolic and toxicological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

The Genesis of a Tool: Synthesis of Deuterated Acetaldehyde